molecular formula C23H23ClN2O5S B15173981 methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate

methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate

Cat. No.: B15173981
M. Wt: 475.0 g/mol
InChI Key: NWAVEOBEEFKARI-UHFFFAOYSA-N
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Description

BENZENEACETIC ACID, 4-CHLORO-A-[[2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]IMINOMETHYL]BENZO[B]THIEN-6-YL]OXY]-, METHYL ESTER is a complex organic compound with a molecular weight of 474.95700 It is characterized by its unique structure, which includes a benzeneacetic acid core, a 4-chloro substituent, and a benzo[b]thien-6-yl group

Preparation Methods

The synthesis of BENZENEACETIC ACID, 4-CHLORO-A-[[2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]IMINOMETHYL]BENZO[B]THIEN-6-YL]OXY]-, METHYL ESTER involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the 4-chloro substituent. The benzo[b]thien-6-yl group is then attached through a series of reactions involving the use of protecting groups and coupling reagents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chloro position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

BENZENEACETIC ACID, 4-CHLORO-A-[[2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]IMINOMETHYL]BENZO[B]THIEN-6-YL]OXY]-, METHYL ESTER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

Methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented by the following structure:

Molecular Formula C22H28ClN2O3\text{Molecular Formula }C_{22}H_{28}ClN_{2}O_{3}

Research indicates that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. The presence of the chlorophenyl and benzothiophene moieties suggests potential interactions with receptors involved in inflammatory responses and neuroprotection.

Biological Activity Overview

  • Anti-inflammatory Properties : Studies have shown that similar compounds with chlorophenyl groups exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in microglial cells .
  • Neuroprotective Effects : The compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Parkinson's disease (PD). It has been suggested that it could mitigate neuroinflammation and protect dopaminergic neurons from damage induced by toxins such as MPTP .
  • Cytotoxicity : Preliminary data indicate that the compound may exhibit selective cytotoxicity towards certain cancer cell lines, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Comparative Biological Activity Table

Biological Activity Mechanism References
Anti-inflammatoryInhibition of NO and cytokine production
NeuroprotectiveProtection against neurotoxic damage in PD models
CytotoxicitySelective toxicity towards cancer cells

Case Studies

  • Neuroinflammation Model : In a study involving LPS-induced neuroinflammation, compounds structurally similar to this compound were shown to significantly reduce the activation of microglia and subsequent inflammatory responses, highlighting their potential as therapeutic agents for neurodegenerative diseases .
  • Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in specific cancer cell lines, suggesting a pathway for further development as an anticancer agent .

Research Findings

Recent investigations into similar compounds have revealed:

  • Inhibition of NF-kB Pathway : This pathway is crucial in mediating inflammatory responses, and its inhibition could explain the anti-inflammatory properties observed .
  • Impact on Cytokine Release : Compounds with similar structures have been shown to suppress the release of pro-inflammatory cytokines, which is beneficial in managing chronic inflammatory conditions .

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate

InChI

InChI=1S/C23H23ClN2O5S/c1-23(2,3)31-22(28)26-20(25)18-11-14-7-10-16(12-17(14)32-18)30-19(21(27)29-4)13-5-8-15(24)9-6-13/h5-12,19H,1-4H3,(H2,25,26,28)

InChI Key

NWAVEOBEEFKARI-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC2=C(S1)C=C(C=C2)OC(C3=CC=C(C=C3)Cl)C(=O)OC)\N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC2=C(S1)C=C(C=C2)OC(C3=CC=C(C=C3)Cl)C(=O)OC)N

Origin of Product

United States

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